Urethane acrylate

Description

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

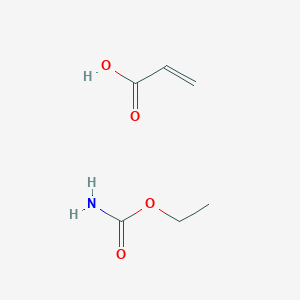

ethyl carbamate;prop-2-enoic acid |

InChI |

InChI=1S/C3H7NO2.C3H4O2/c1-2-6-3(4)5;1-2-3(4)5/h2H2,1H3,(H2,4,5);2H,1H2,(H,4,5) |

InChI Key |

UHESRSKEBRADOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N.C=CC(=O)O |

Synonyms |

urethane acrylate |

Origin of Product |

United States |

Foundational & Exploratory

Oligomer structure of urethane acrylates

An In-Depth Technical Guide to the Oligomer Structure of Urethane (B1682113) Acrylates

Introduction

Urethane acrylates (UAs) are a versatile class of oligomers widely utilized in ultraviolet (UV) and electron beam (EB) curable formulations for coatings, adhesives, inks, and 3D printing resins.[1][2][3] Their popularity stems from the ability to tailor their properties over a wide range, from hard and brittle to soft and elastomeric, by carefully selecting the constituent raw materials.[2][4] These oligomers combine the toughness and flexibility of a polyurethane backbone with the rapid curing capabilities of acrylate (B77674) functional groups.[5]

The fundamental structure of a urethane acrylate oligomer consists of a central polyol core, extended with diisocyanate monomers, and finally capped with hydroxy-functional acrylates. The reaction between the isocyanate (-NCO) groups and hydroxyl (-OH) groups forms the characteristic urethane linkages. This guide provides a detailed overview of the synthesis, structural characterization, and structure-property relationships of this compound oligomers, intended for researchers, scientists, and professionals in material and drug development.

Synthesis of this compound Oligomers

The synthesis of urethane acrylates is typically a two-step process involving three main components: a polyol, a diisocyanate, and a hydroxy-functional acrylate. The order of reaction significantly influences the molecular weight distribution and viscosity of the final oligomer.[1] The two primary synthesis routes are the direct addition and the reverse addition method.

Key Raw Materials:

-

Isocyanates : The choice between aliphatic isocyanates (e.g., isophorone (B1672270) diisocyanate (IPDI), hexamethylene diisocyanate (HDI)) and aromatic isocyanates (e.g., toluene (B28343) diisocyanate (TDI), methylene (B1212753) diphenyl diisocyanate (MDI)) is critical. Aliphatic isocyanates provide better UV stability and non-yellowing properties, making them suitable for outdoor applications, whereas aromatic isocyanates often yield harder, more chemically resistant materials but can yellow upon UV exposure.[6][7]

-

Polyols : The soft segment of the this compound is determined by the polyol. Common types include polyether polyols (e.g., polypropylene (B1209903) glycol - PPG, polytetramethylene oxide - PTMO), polyester (B1180765) polyols, polycarbonate polyols, and polycaprolactone (B3415563) polyols. Polyether polyols offer good flexibility and hydrolysis resistance, while polyester polyols contribute to higher strength and hardness.[7][8]

-

Hydroxy-functional Acrylates : These molecules act as end-cappers, introducing the UV-reactive acrylate groups. 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) are widely used examples.[1][9]

Synthesis Pathways

1. Direct Addition: In this common method, the polyol is first reacted with an excess of diisocyanate (typically a 2:1 molar ratio) to form an NCO-terminated prepolymer. This prepolymer is then reacted with a hydroxy-functional acrylate to cap the ends, yielding the final this compound oligomer.[1]

2. Reverse Addition: This method involves first reacting the diisocyanate with the hydroxy-functional acrylate. The resulting product is then reacted with the polyol to form the final oligomer. This approach can alter the molecular weight distribution and viscosity compared to the direct addition method.[1]

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of a this compound oligomer via the direct addition method.

-

Reactor Setup : Charge a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel with the selected polyol and a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL).[9][10]

-

Prepolymer Formation : Heat the mixture to a specified temperature (e.g., 60-80°C) under a nitrogen atmosphere. Add the diisocyanate dropwise to the reactor while maintaining the temperature.[11] The reaction is typically carried out for 2-4 hours.

-

Reaction Monitoring (FTIR) : Monitor the progress of the prepolymer formation by periodically taking samples and analyzing them with Fourier Transform Infrared (FTIR) spectroscopy. The reaction is followed by observing the decrease of the hydroxyl peak (~3300-3500 cm⁻¹) and the persistence of the isocyanate peak (~2270 cm⁻¹).[12][13]

-

End-Capping : Once the prepolymer is formed, cool the reactor (e.g., to 50-60°C). Add a polymerization inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization of the acrylate groups.[10]

-

Acrylate Addition : Slowly add the hydroxy-functional acrylate to the NCO-terminated prepolymer.

-

Final Reaction : Continue the reaction until the characteristic isocyanate peak at ~2270 cm⁻¹ completely disappears from the FTIR spectrum, indicating that all NCO groups have reacted.[12][13][14] The final product is a viscous liquid this compound oligomer.

Structural and Property Characterization

A comprehensive characterization of this compound oligomers is essential to understand their structure and predict their performance in cured materials. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. uvebtech.com [uvebtech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. bomar-chem.com [bomar-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. adhesion.kr [adhesion.kr]

- 7. doxuchem.com [doxuchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5322861A - Ultraviolet-hardening this compound oligomer - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photopolymerization Kinetics of Urethane Acrylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the photopolymerization kinetics of urethane (B1682113) acrylates. Urethane acrylates are a versatile class of oligomers widely utilized in the development of advanced materials for medical devices, drug delivery systems, and tissue engineering scaffolds due to their excellent mechanical properties, biocompatibility, and rapid curing capabilities. Understanding the kinetics of their photopolymerization is paramount for controlling material properties and ensuring optimal performance in these critical applications.

Core Principles of Urethane Acrylate (B77674) Photopolymerization

The photopolymerization of urethane acrylates is a rapid, light-induced chain-growth process that transforms a liquid monomer or oligomer formulation into a solid, cross-linked polymer network.[1] This transformation is typically achieved through a free-radical polymerization mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.[2]

Initiation: This stage begins with the absorption of light by a photoinitiator molecule, which then undergoes a photochemical reaction to generate highly reactive free radicals.[3] These free radicals are the key species that initiate the polymerization process.

Propagation: The generated free radicals react with the acrylate double bonds (C=C) of the urethane acrylate oligomers and any reactive diluents present in the formulation.[2] This reaction forms a new, larger radical species that can then react with another monomer, propagating the polymer chain. This process repeats, rapidly increasing the molecular weight and leading to the formation of a three-dimensional network.

Termination: The growth of the polymer chains is eventually halted through various termination reactions. These can include the combination of two growing polymer chains, disproportionation, or reaction with inhibitors such as oxygen.

A number of factors significantly influence the kinetics of this process, including the concentration and type of photoinitiator, the intensity of the UV light source, the reaction temperature, and the presence of atmospheric oxygen, which can inhibit the polymerization process.[4]

Key Factors Influencing Photopolymerization Kinetics

The rate and extent of photopolymerization are critically dependent on several experimental parameters. Optimizing these factors is essential for tailoring the final properties of the cured material.

-

Photoinitiator Type and Concentration: The choice of photoinitiator is crucial as its absorption spectrum must overlap with the emission spectrum of the light source to efficiently generate radicals.[3] Increasing the photoinitiator concentration generally leads to a higher polymerization rate and conversion.[2][4] However, an excess of photoinitiator can lead to incomplete curing due to light absorption by the initiator molecules at the surface, a phenomenon known as the "inner filter effect".

-

Light Intensity: Higher light intensity typically results in a faster polymerization rate and a greater degree of conversion.[5][6] This is because a higher photon flux generates a greater concentration of free radicals, accelerating the initiation and propagation steps.[7]

-

Temperature: Temperature plays a complex role in photopolymerization kinetics. An increase in temperature generally leads to a higher polymerization rate and final conversion due to increased molecular mobility and reactivity.[8][9] However, at very high temperatures, thermal polymerization can occur, which may interfere with the desired photopolymerization process.[10]

-

Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[11] It can react with the initiating and propagating radicals to form less reactive peroxy radicals, which can terminate the polymerization chain.[12][13] This effect is most pronounced at the surface of the material, often resulting in a tacky or uncured surface layer.[12] Strategies to mitigate oxygen inhibition include curing in an inert atmosphere (e.g., nitrogen), increasing the photoinitiator concentration, or using specific additives like thiols or amines.[12][14]

-

Monomer/Oligomer Structure and Functionality: The chemical structure and functionality (number of acrylate groups per molecule) of the this compound oligomers and reactive diluents significantly impact the polymerization kinetics and the properties of the final network. Higher functionality generally leads to a higher crosslinking density and a faster polymerization rate.[15]

Experimental Protocols for Kinetic Analysis

Several analytical techniques are employed to monitor the kinetics of photopolymerization in real-time. The most common methods include Photo-Differential Scanning Calorimetry (Photo-DSC), Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), and Photo-Rheometry.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a widely used technique to study the kinetics of photopolymerization by measuring the heat released during the exothermic polymerization reaction.[6][8]

Methodology:

-

A small sample of the this compound formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

-

The sample is placed in the DSC cell, which is equipped with a UV light source.

-

The sample is brought to the desired isothermal temperature and allowed to equilibrate.

-

The UV light is turned on, and the heat flow from the sample is recorded as a function of time.

-

The rate of polymerization (Rp) and the degree of conversion (DC) can be calculated from the heat flow data. The total heat evolved is proportional to the total number of double bonds reacted.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the disappearance of the acrylate double bonds during polymerization, providing a direct measure of the conversion.[16][17]

Methodology:

-

A thin film of the liquid formulation is cast onto a suitable substrate (e.g., a silicon wafer or a KBr pellet) or placed on an ATR crystal.[18]

-

The sample is placed in the IR spectrometer, and an initial spectrum is recorded before UV exposure.

-

The sample is then exposed to UV light, and IR spectra are continuously recorded at short time intervals.

-

The decrease in the intensity of the characteristic acrylate double bond absorption peak (e.g., around 810 cm⁻¹ or 1635 cm⁻¹) is monitored.[17]

-

The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.

Photo-Rheometry

Photo-rheometry measures the change in the viscoelastic properties of the material during photopolymerization. This technique is particularly useful for determining the gel point, which is the point at which the liquid formulation transitions to a solid-like gel.

Methodology:

-

The liquid formulation is placed between the parallel plates of a rheometer that is equipped with a UV light source.

-

A small-amplitude oscillatory shear is applied to the sample, and the storage modulus (G') and loss modulus (G'') are measured as a function of time.

-

The UV light is turned on to initiate polymerization.

-

The gel point is typically identified as the time at which G' becomes greater than G''.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the photopolymerization kinetics of urethane acrylates.

| This compound System | Temperature (°C) | Max. Polymerization Rate (Rp,max) (s⁻¹) | Final Conversion (%) | Analytical Technique |

| Urethane-dimethacrylate (UrDMA) | 5 | 5.25 x 10⁻² | 63.8 | Photo-DSC |

| Urethane-dimethacrylate (UrDMA) | 85 | 8.42 x 10⁻² | 92.2 | Photo-DSC |

| Urethane-acrylate (UrA) | 25-85 | Independent of Temperature | - | Photo-DSC |

| UrDMA/UrA (30/70 mixture) | - | Highest among mixtures | - | Photo-DSC |

| UrDMA/UrA (25/75 mixture) | - | Highest among mixtures | - | Photo-DSC |

Table 1: Effect of Temperature and Composition on Polymerization Kinetics of Urethane Acrylates.[2][8]

| Light Intensity (mW/cm²) | Max. Conversion Rate Scaling Exponent (β) | Analytical Technique |

| 5 - 200 | ≈ 0.53 | RT-FTIR & Photo-rheology |

Table 2: Scaling of Maximum Conversion Rate with Incident UV Intensity.[7]

| Photoinitiator | Optimum Concentration | Key Findings |

| Irgacure 369 | - | Found to be the best among four tested for producing better films.[19][20] |

| Irgacure 907 | - | Studied in combination with a tetraacrylated urethane oligomer.[19] |

| Irgacure 651 | - | Studied in combination with a tetraacrylated urethane oligomer.[19] |

| Irgacure 184 | - | Studied in combination with a tetraacrylated urethane oligomer.[19] |

Table 3: Influence of Photoinitiator Type.

Visualizing the Process: Diagrams and Workflows

Visual representations of the photopolymerization process and experimental workflows can aid in understanding the complex relationships between different components and steps.

Caption: Free-radical photopolymerization mechanism of urethane acrylates.

Caption: General experimental workflow for studying photopolymerization kinetics.

References

- 1. bomar-chem.com [bomar-chem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. liftchem.com [liftchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ultraviolet cure kinetics of a low Tg polythis compound network under varying light intensity and exposure time: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]

- 12. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 17. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

Mechanical properties of aliphatic urethane acrylates

An In-depth Technical Guide to the Mechanical Properties of Aliphatic Urethane (B1682113) Acrylates

Introduction

Aliphatic urethane acrylates (AUAs) are a significant class of oligomers widely utilized in the formulation of ultraviolet (UV) and electron beam (EB) curable coatings, adhesives, inks, and medical devices.[1][2][] Their popularity stems from a versatile chemistry that allows for the tailoring of mechanical properties to suit a vast range of applications, from flexible and tough coatings to hard and scratch-resistant surfaces.[4][5] Unlike their aromatic counterparts, aliphatic urethane acrylates offer excellent UV stability, weatherability, and resistance to discoloration, making them ideal for outdoor and long-duration applications.[6][7]

This technical guide provides a comprehensive overview of the mechanical properties of AUAs, intended for researchers, scientists, and professionals in material science and drug development. It details the synthesis and curing processes, explores the crucial structure-property relationships, presents quantitative mechanical data, and outlines the standard experimental protocols for their characterization.

Synthesis of Aliphatic Urethane Acrylates

The synthesis of urethane acrylates is typically a multi-step process involving the reaction of three main components: a polyol, a diisocyanate, and a hydroxyl-functional acrylate (B77674) or methacrylate (B99206).[1] The choice of these precursors is critical as it dictates the properties of the final cured material.[1]

-

Polyol : This component forms the "soft segment" of the polymer and can be a polyether, polyester, or polycarbonate polyol.[8] The molecular weight and type of polyol influence the flexibility and elasticity of the AUA.[1]

-

Diisocyanate : Aliphatic diisocyanates such as isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI) are used to build the urethane linkage, forming the "hard segment".[1][9] These aliphatic structures are responsible for the polymer's excellent light stability.[6]

-

Capping Agent : A hydroxyl-substituted acrylate, most commonly 2-hydroxyethyl acrylate (HEA) or 2-hydroxyethyl methacrylate (HEMA), is used to introduce the reactive acrylate groups at the ends of the oligomer chain.[1][8] These groups enable the subsequent UV/EB curing process.

The synthesis can be performed via a "direct" or "reverse" addition process.[1] In the direct method, the polyol reacts with an excess of diisocyanate, followed by capping with the hydroxy acrylate.[1] The reaction progress is monitored by the disappearance of the NCO group's characteristic peak in the infrared (IR) spectrum (around 2270 cm⁻¹).[1][10]

UV Curing (Photopolymerization) Mechanism

AUA oligomers are cured through a rapid, energy-efficient process known as photopolymerization.[2][11] This process transforms the liquid resin into a solid, crosslinked polymer network almost instantaneously upon exposure to UV light.[12] The formulation typically includes the AUA oligomer, reactive diluents (monomers to reduce viscosity and modify properties), and a photoinitiator.[2][4]

The curing process is initiated when the photoinitiator absorbs UV light, causing it to fragment into highly reactive free radicals.[2][8] These radicals then attack the acrylate (C=C) double bonds of the AUA oligomers and reactive diluents, starting a chain-growth polymerization reaction.[2] This leads to the formation of a highly crosslinked, durable polymer network.[11] The entire process is exothermic and occurs at room temperature.[2][8]

Structure-Property Relationships

The mechanical properties of cured AUAs are not intrinsic but are a direct result of the molecular architecture. By carefully selecting the building blocks, properties can be tuned along a spectrum from soft and flexible to hard and rigid.[1][6]

-

Hardness and Modulus : These properties are primarily influenced by the "hard segment" content (urethane linkages from the diisocyanate) and the crosslink density.[6][13] Increasing the functionality of the acrylate oligomer or using multifunctional reactive diluents (like trimethylolpropane (B17298) triacrylate, TMPTA) leads to a higher crosslink density, resulting in increased hardness, modulus, and glass transition temperature (Tg).[6][14]

-

Flexibility and Elongation : The "soft segment," derived from the polyol, governs flexibility.[13] Using long-chain, low-Tg polyols increases the molecular mobility between crosslinks, leading to higher elongation at break and greater flexibility.[6]

-

Tensile Strength : This property represents a balance between hardness and flexibility. It is influenced by both the hard and soft segments.[6] Strong intermolecular forces, such as hydrogen bonding between urethane groups, contribute significantly to tensile strength.[15]

References

- 1. uvebtech.com [uvebtech.com]

- 2. bomar-chem.com [bomar-chem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pcimag.com [pcimag.com]

- 9. US11124597B2 - Process for making urethane acrylates - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Unraveling the Thermal Demise of Aromatic Urethane Acrylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of aromatic urethane (B1682113) acrylates (AUAs) is a critical parameter influencing their processing, performance, and lifespan in a multitude of applications, from advanced coatings and adhesives to biomedical devices. Understanding the mechanisms and kinetics of their thermal degradation is paramount for predicting material behavior at elevated temperatures, ensuring product reliability, and designing novel materials with enhanced thermal resistance. This technical guide provides a comprehensive overview of the thermal degradation of AUAs, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex degradation pathways.

Core Degradation Profile: A Multi-Stage Process

The thermal degradation of aromatic urethane acrylates is not a simple, one-step process. It typically proceeds through a series of overlapping stages, each characterized by the cleavage of specific chemical bonds and the evolution of distinct volatile products. While the exact temperatures and weight loss percentages can vary depending on the specific chemical structure of the AUA and the experimental conditions, a general degradation pattern is consistently observed.

The initial and most critical step in the degradation of AUAs is the scission of the urethane linkage.[1][2] This is generally the least thermally stable bond in the polymer backbone and its dissociation dictates the onset of degradation. Following this initial cleavage, the degradation proceeds through the breakdown of the resulting isocyanate and polyol/acrylate (B77674) fragments.

The degradation can be broadly categorized into the following stages:

-

Stage 1: Urethane Bond Dissociation: This initial stage involves the cleavage of the urethane linkage, which can occur through several pathways, most notably dissociation back to the parent isocyanate and alcohol, or through a six-membered transition state to form a primary amine, an olefin, and carbon dioxide.[1] This stage is often observed in the temperature range of 200-300°C.[1]

-

Stage 2: Degradation of Hard Segments: The aromatic isocyanate-derived "hard" segments undergo degradation at higher temperatures. This process can involve the formation of various aromatic compounds.

-

Stage 3: Degradation of Soft Segments: The polyol and acrylate "soft" segments decompose, leading to the formation of a variety of smaller molecules, including aldehydes, ketones, and carboxylic acids.[3]

-

Stage 4: Char Formation: At very high temperatures, the remaining material can undergo further reactions to form a stable carbonaceous residue, or char.

Quantitative Analysis of Thermal Stability

Thermogravimetric Analysis (TGA) is the primary technique used to quantitatively assess the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters obtained from TGA include the onset decomposition temperature (T-onset), and the temperatures at which 5% (T5%), 10% (T10%), and 50% (T50%) weight loss occurs. The activation energy (Ea) of degradation, which provides insight into the kinetics of the process, can also be calculated from TGA data obtained at multiple heating rates.

Below is a summary of typical thermal degradation data for various aromatic urethane acrylate systems. It is important to note that these values are influenced by the specific chemical composition of the polymer and the experimental conditions under which they were measured.

| Aromatic this compound System | Onset Temperature (T-onset) (°C) | T5% (°C) | T10% (°C) | T50% (°C) | Activation Energy (Ea) (kJ/mol) | Experimental Conditions | Reference |

| Aromatic this compound Aerogel (aR-PUAc) | ~300 | - | - | - | - | 10 °C/min, N2 | [4] |

| Urethane-Acrylate with 60% UrA content | - | 266 | - | - | - | - | [1] |

| Polythis compound (PUA) | - | - | - | - | ≈79 (low temp), ≈169 (high temp) | 2 °C/min to 350°C, then isothermal holds | [5] |

| PBT-EVOH Composite Film (0% crosslinker) | - | - | - | - | 211 (5% conversion) to 125 (80% conversion) | - | [6] |

| PBT-EVOH Composite Film (1.5% crosslinker) | - | - | - | - | 259 (5% conversion) to 340 (80% conversion) | - | [6] |

Visualizing the Degradation Pathways

The complex sequence of chemical reactions involved in the thermal degradation of aromatic urethane acrylates can be effectively visualized using pathway diagrams. The following diagrams, generated using the DOT language, illustrate the primary degradation routes.

Caption: Initial thermal degradation step of Aromatic this compound.

Caption: Primary degradation pathways of the urethane linkage.

Detailed Experimental Protocols

Accurate and reproducible data are essential for understanding the thermal degradation of AUAs. The following sections provide detailed methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the aromatic this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the aromatic this compound sample into a clean, tared TGA pan (typically platinum or alumina).[7] Ensure the sample is representative of the bulk material.

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards (e.g., calcium oxalate) as per the manufacturer's instructions.[7]

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[7] For studying oxidative stability, air can be used as the purge gas.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.[4] To determine the activation energy, perform the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset degradation temperature, and the temperatures at 5%, 10%, and 50% weight loss from the TGA curve. If multiple heating rates were used, calculate the activation energy using model-free kinetic methods such as the Flynn-Wall-Ozawa or Kissinger method.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), of the aromatic this compound.

Instrumentation: A differential scanning calorimeter.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the aromatic this compound sample into a DSC pan and hermetically seal it to prevent the loss of any volatile components.[8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).[8]

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a typical flow rate of 50 mL/min.

-

Thermal Program: A common thermal program for polymers is a heat-cool-heat cycle to erase the thermal history of the material.

-

First Heat: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

-

Second Heat: Heat the sample again at the same rate as the first heating scan. The data from the second heating scan is typically used for analysis of Tg and Tm.

-

-

Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (as a step change in the baseline), melting temperature (as an endothermic peak), and crystallization temperature (as an exothermic peak).

Conclusion

The thermal degradation of aromatic urethane acrylates is a complex process governed by the inherent chemical structure of the polymer. A thorough understanding of the degradation mechanisms and kinetics, obtained through techniques like TGA and DSC, is crucial for the development and application of these versatile materials. This guide provides a foundational understanding, quantitative data, and detailed experimental protocols to aid researchers and scientists in their investigation of the thermal properties of aromatic urethane acrylates. By leveraging this knowledge, it is possible to design more robust and reliable materials for a wide range of demanding applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal degradation of polyurethane wood coating - European Coatings [european-coatings.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Degradation Kinetics Analysis of Polymer Composite Electrolyte Membranes of PEVOH and PBT Nano Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. infinitalab.com [infinitalab.com]

Waterborne Polyurethane Acrylate Dispersions: An In-depth Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of waterborne polyurethane acrylate (B77674) (WPUA) dispersions, focusing on their synthesis, characterization, and potential applications in the field of drug delivery. The information presented is intended to serve as a foundational resource for researchers and scientists involved in the development of novel drug delivery systems.

Introduction to Waterborne Polyurethane Acrylate Dispersions

Waterborne polythis compound (WPUA) dispersions are hybrid systems that combine the desirable properties of both polyurethanes (PUs) and polyacrylates (PAs). These materials are gaining significant attention in biomedical applications due to their tunable mechanical properties, good biocompatibility, and the environmentally friendly nature of their aqueous base.[1][2] The versatility of WPUA chemistry allows for the creation of nanoparticles with controlled size and surface characteristics, making them promising candidates for advanced drug delivery systems.[2][3]

The structure of WPUA typically consists of soft and hard segments, which impart flexibility and strength, respectively. The incorporation of acrylate functionalities allows for further modification and cross-linking, for instance, through UV curing, which can enhance the stability and control the release of encapsulated therapeutic agents.[4]

Synthesis of Waterborne Polythis compound Dispersions

The synthesis of WPUA dispersions is a multi-step process that can be tailored to achieve specific particle sizes, surface charges, and functional groups. The most common method is a two-step process involving the synthesis of a polyurethane prepolymer followed by the polymerization of acrylate monomers.[1]

Key Components in WPUA Synthesis

| Component | Function | Examples |

| Polyol | Forms the soft segment, providing flexibility. | Poly(tetramethylene glycol) (PTMG), Polycarbonate diol (PCD)[1][4] |

| Diisocyanate | Reacts with polyols to form the urethane (B1682113) linkage. | Isophorone diisocyanate (IPDI)[1][4] |

| Internal Emulsifier | Provides hydrophilicity for dispersion in water. | 2,2-Bis(hydroxymethyl)propionic acid (DMPA)[1][4] |

| Chain Extender | Increases the molecular weight of the polyurethane. | 1,4-Butanediol (BDO)[1][4] |

| Acrylate Monomers | Form the polyacrylate component and allow for cross-linking. | Methyl methacrylate (B99206) (MMA), Ethylhexyl acrylate (EHA), Hydroxyethyl methacrylate (HEMA)[1] |

| Neutralizing Agent | Neutralizes the acidic groups of the internal emulsifier. | Triethylamine (TEA)[1] |

| Initiator | Initiates the radical polymerization of acrylate monomers. | Ammonium persulfate (APS) |

| Catalyst | Catalyzes the urethane formation reaction. | Dibutyltin dilaurate (DBTDL)[1] |

Experimental Protocol: Synthesis of WPUA Nanoparticles

This protocol outlines a typical procedure for the synthesis of WPUA nanoparticles suitable for drug encapsulation.

Step 1: Synthesis of Methacrylate-end-capped Waterborne Polyurethane (MWPU) Dispersion [1]

-

Reactor Setup: In a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge Isophorone diisocyanate (IPDI), Poly(tetramethylene glycol) (PTMG), and 2,2-Bis(hydroxymethyl)propionic acid (DMPA) dissolved in a minimal amount of N-methyl-2-pyrrolidone (NMP).

-

Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes.

-

Catalysis: Add Dibutyltin dilaurate (DBTDL) (approximately 0.2 wt.%) to the mixture.

-

Prepolymerization: Raise the temperature to 80°C and maintain for 3 hours with constant stirring.

-

Chain Extension: Add 1,4-Butanediol (BDO) and continue the reaction for another hour.

-

End-capping: Reduce the temperature to 70°C and add Hydroxyethyl methacrylate (HEMA) to end-cap the residual isocyanate groups. React for 2 hours.

-

Neutralization: Cool the mixture to 50°C and add Triethylamine (TEA) for neutralization over 30 minutes.

-

Dispersion: Add deionized water under vigorous stirring for 30 minutes to form a stable dispersion.

-

Solvent Removal: Remove the NMP under vacuum. The resulting MWPU dispersion should have a solid content of approximately 30%.

Step 2: Synthesis of WPUA Composite Latex via Miniemulsion Polymerization [1]

-

Monomer Emulsion Preparation: In a separate vessel, prepare an aqueous solution of a suitable emulsifier. Add the desired acrylate monomers (e.g., Methyl methacrylate (MMA) and Ethylhexyl acrylate (EHA)) to this solution.

-

Polymerization: Add the monomer emulsion to the previously synthesized MWPU dispersion. Initiate the polymerization by adding an initiator such as Ammonium persulfate (APS) and heat the mixture to the appropriate temperature (typically 60-80°C).

-

Reaction Completion: Maintain the reaction for several hours until the monomer conversion is complete.

-

Cooling and Filtration: Cool the resulting WPUA latex to room temperature and filter to remove any coagulum.

Characterization of WPUA Dispersions

A thorough characterization of the WPUA dispersion is crucial to ensure its suitability for drug delivery applications.

Physicochemical Properties

| Property | Method | Typical Values/Observations |

| Particle Size and Distribution | Dynamic Light Scattering (DLS) | 50 - 200 nm with a narrow polydispersity index (PDI) < 0.2 |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | -30 to -50 mV (for anionic systems), indicating good colloidal stability |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles |

| Solid Content | Gravimetric analysis | 30 - 40% |

| Viscosity | Rheometer | Varies depending on solid content and particle size |

Structural and Thermal Properties

| Property | Method | Expected Observations |

| Chemical Structure | Fourier Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H, C=O (urethane and acrylate), and C=C (if unreacted acrylate) groups.[5] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperatures indicating the thermal stability of the polymer. |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Tg values corresponding to the soft and hard segments of the polymer. |

WPUA in Drug Delivery Systems

WPUA nanoparticles can be engineered as carriers for various therapeutic agents. Their core-shell structure can facilitate the encapsulation of hydrophobic drugs, while their surface can be functionalized for targeted delivery.

Drug Loading and Release

Experimental Protocol: Drug Loading

-

Drug Solubilization: Dissolve the hydrophobic drug in a suitable organic solvent.

-

Encapsulation: Add the drug solution to the WPUA dispersion under vigorous stirring. The organic solvent can be subsequently removed by evaporation.

-

Purification: Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.

-

Quantification: Determine the amount of encapsulated drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Data Presentation: Drug Loading and Encapsulation Efficiency

| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| WPUA-1 | Paclitaxel | ~5 | ~80 | Hypothetical Data |

| WPUA-2 | Doxorubicin | ~8 | ~90 | Hypothetical Data |

| WPUA-3 | Curcumin | ~10 | ~85 | Hypothetical Data |

Experimental Protocol: In Vitro Drug Release

-

Dispersion: Disperse a known amount of drug-loaded WPUA nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Incubation: Place the dispersion in a dialysis bag and immerse it in a larger volume of the release medium at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).[6]

Data Presentation: In Vitro Drug Release Kinetics

| Time (hours) | Cumulative Release (%) - Formulation A | Cumulative Release (%) - Formulation B |

| 1 | 15 | 10 |

| 6 | 40 | 25 |

| 12 | 65 | 45 |

| 24 | 85 | 60 |

| 48 | 95 | 75 |

Biocompatibility and Cytotoxicity

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed a specific cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the WPUA nanoparticles (both empty and drug-loaded) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell Viability Calculation: Calculate the cell viability as a percentage of the untreated control.

Data Presentation: Cytotoxicity of WPUA Nanoparticles

| Concentration (µg/mL) | Cell Viability (%) - Empty WPUA | Cell Viability (%) - Drug-Loaded WPUA |

| 10 | 98 | 85 |

| 50 | 95 | 60 |

| 100 | 92 | 40 |

| 200 | 88 | 25 |

Cellular Interactions and Signaling Pathways

The interaction of WPUA nanoparticles with cells is a critical aspect of their function as drug delivery vehicles. Understanding the mechanisms of cellular uptake and the subsequent intracellular fate is essential for designing effective therapies.

Cellular Uptake Mechanisms

Polymeric nanoparticles can enter cells through various endocytic pathways. The specific pathway is often dependent on the nanoparticle's size, shape, and surface chemistry.

Caption: Cellular uptake pathways of WPUA nanoparticles.

Signaling Pathways in Cancer Therapy

While the direct impact of WPUA nanoparticles on cellular signaling is an area of ongoing research, their role as carriers for anticancer drugs that target specific pathways is of significant interest. For example, many chemotherapeutic agents aim to modulate pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[7][8][9][10]

Caption: A simplified PI3K/Akt/mTOR signaling pathway targeted by a drug delivered via WPUA nanoparticles.

Experimental Workflow for Preclinical Evaluation

The development of a WPUA-based drug delivery system involves a systematic workflow from synthesis to preclinical evaluation.

Caption: Experimental workflow for the preclinical evaluation of a WPUA-based drug delivery system.[11]

Conclusion

Waterborne polythis compound dispersions represent a highly versatile and promising platform for the development of advanced drug delivery systems. Their tunable properties, biocompatibility, and aqueous nature make them attractive for a wide range of therapeutic applications. This guide provides a foundational understanding of the synthesis, characterization, and evaluation of WPUA-based drug carriers. Further research into the specific interactions of these nanoparticles with cellular signaling pathways will undoubtedly unlock their full potential in targeted and personalized medicine.

References

- 1. The Post-Curing of Waterborne Polyurethane–Acrylate Composite Latex with the Dynamic Disulfide-Bearing Crosslinking Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of ncRNAs and the PI3K/AKT/mTOR pathway: Implications for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of MAPK Signal Transduction Pathway Involved with Electroacupuncture Treatment for Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to design preclinical studies in nanomedicine and cell therapy to maximize the prospects of clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bio-based Urethane Acrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing demand for sustainable and high-performance polymers has driven significant research into bio-based urethane (B1682113) acrylate (B77674) monomers. These monomers, derived from renewable resources, offer a promising alternative to their petroleum-based counterparts, with applications spanning coatings, adhesives, and biomedical devices. This technical guide provides an in-depth overview of the synthesis, properties, and characterization of bio-based urethane acrylate monomers. It includes detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of key chemical pathways and experimental workflows to support researchers in this burgeoning field.

Introduction

Urethane acrylates are a versatile class of oligomers known for their excellent performance characteristics, including high reactivity, good mechanical strength, and chemical resistance. Traditionally synthesized from petroleum-derived polyols and isocyanates, there is a growing imperative to develop these materials from renewable feedstocks. Bio-based urethane acrylates leverage building blocks from natural sources such as vegetable oils, polysaccharides, and other biomass-derived intermediates.[1][2] The incorporation of these bio-renewable components not only enhances the sustainability profile of the resulting materials but can also impart unique and advantageous properties, such as improved flexibility and specific adhesion.[2] This guide will explore the core technical aspects of these promising monomers.

Synthesis of Bio-based this compound Monomers

The synthesis of urethane acrylates, whether bio-based or petroleum-derived, typically involves a two-step process.[3][4] First, a polyol is reacted with a diisocyanate to form an isocyanate-terminated prepolymer. Subsequently, this prepolymer is "capped" with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate (HEA) or 2-hydroxyethyl methacrylate (B99206) (HEMA), to introduce the polymerizable acrylate groups.[3][5]

Key Bio-based Raw Materials

A variety of renewable resources can be utilized for the synthesis of the polyol backbone, including:

-

Vegetable Oils: Castor oil, soybean oil, and palm oil are rich in triglycerides that can be converted into polyols through processes like epoxidation followed by ring-opening, or transesterification with polyols.[6][7][8][9]

-

Itaconic Acid: This dicarboxylic acid, produced by fermentation of carbohydrates, can be used to synthesize polyester (B1180765) polyols.[4]

-

1,3-Propanediol (B51772) (PDO): Bio-PDO, derived from the fermentation of corn sugar, serves as a key diol in the synthesis of polyurethane backbones.[2]

-

Cardanol (B1251761): A component of cashew nutshell liquid, cardanol offers a phenolic structure that can be functionalized to create polyols.[10]

Generalized Synthesis Pathway

The following diagram illustrates the general synthesis pathway for a bio-based this compound monomer, starting from a bio-based polyol.

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis and characterization of bio-based this compound monomers.

Synthesis of Bio-based this compound from 1,3-Propanediol

This protocol is adapted from the synthesis of sustainable this compound resins.[2][11]

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

-

Reactant Charging: The isocyanate-bearing this compound prepolymer and a solvent (e.g., acetone) are charged into the reactor. A radical scavenger, such as hydroquinone, is added to prevent premature polymerization of the acrylate groups.

-

Reaction Initiation: The bio-based diol, in this case, 1,3-propanediol (PDO), is added to the reactor. A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is introduced to facilitate the urethane linkage formation.

-

Reaction Monitoring: The reaction mixture is maintained at a specific temperature (e.g., 30°C) under a nitrogen atmosphere with continuous stirring. The progress of the reaction is monitored by Fourier Transform Infrared (FTIR) spectroscopy, tracking the disappearance of the isocyanate peak at approximately 2268 cm⁻¹.[2]

-

Reaction Completion and Product Isolation: The reaction is considered complete when the isocyanate peak is no longer detectable. The solvent is then removed under reduced pressure to yield the bio-based this compound monomer.

Characterization Methods

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized monomers and the resulting cured polymers.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure by identifying characteristic functional groups. The disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of urethane NH (~3390 cm⁻¹) and C=O (~1730 cm⁻¹) bands are key indicators of a successful reaction. The acrylate C=C bond is typically observed around 810 cm⁻¹.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural elucidation of the monomer.

-

Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the synthesized oligomers.

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the cured polymer by measuring weight loss as a function of temperature.[7]

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured polymer.[4]

-

Dynamic Mechanical Analysis (DMA): Characterizes the viscoelastic properties of the cured material, including storage modulus and loss modulus.

-

Mechanical Testing: Tensile strength, elongation at break, and hardness of the cured films are measured using standard testing methods (e.g., ASTM D3363 for pencil hardness).[12]

Quantitative Data on Performance

The properties of bio-based urethane acrylates are highly dependent on the specific bio-based feedstock and the overall molecular architecture. The following tables summarize representative quantitative data from the literature.

Table 1: Thermal and Mechanical Properties of Cured Bio-based this compound Films

| Bio-based Source | Glass Transition Temp. (Tg, °C) | 50% Weight Loss Temp. (T50, °C) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Reference |

| Palm Oil | 30.3 - 50.0 | 378 - 407 | - | - | [6][7] |

| Cardanol | 74 - 123 | 437 - 441 | 12.4 - 32.0 | 107.2 - 782.7 | [10] |

| Itaconic Acid | - | 280.3 - 331.7 (Td5%) | - | - | [4] |

Table 2: Viscosity and Gel Content of Uncured and Cured Resins

| Bio-based System | Diluent Concentration (%) | Viscosity at 25°C (mPa·s) | Gel Content (%) | Reference |

| Cardanol-PUA | 0 | 8360 | 93.3 | [10] |

| Cardanol-PUA | 40 (HEMA) | 115 | 97.9 | [10] |

Key Pathways and Workflows

Visualizing the chemical and experimental processes is crucial for understanding the synthesis and application of bio-based urethane acrylates.

UV Curing Mechanism

The polymerization of urethane acrylates is typically initiated by ultraviolet (UV) light in the presence of a photoinitiator. This process, known as UV curing, is a rapid, energy-efficient, and solvent-free method for converting the liquid monomer into a solid, crosslinked polymer network.[5][14][15]

Experimental Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of newly synthesized bio-based this compound monomers and their corresponding cured polymers.

Conclusion

Bio-based this compound monomers represent a significant advancement in the development of sustainable, high-performance polymers. By leveraging renewable feedstocks, researchers can create materials with tailored properties suitable for a wide range of applications, from protective coatings to advanced biomedical materials. This guide has provided a comprehensive technical overview, including synthesis strategies, detailed experimental protocols, quantitative performance data, and visual representations of key processes to aid scientists and engineers in this exciting field. The continued exploration of novel bio-based building blocks and polymerization techniques will undoubtedly lead to further innovations and expand the application space for these environmentally friendly materials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. pcimag.com [pcimag.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. bomar-chem.com [bomar-chem.com]

Urethane Acrylates for 3D Printing Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of urethane (B1682113) acrylates (UAs) as a core component of photopolymer resins for 3D printing, with a particular focus on applications in biomedical and pharmaceutical research. Urethane acrylates offer a versatile platform for creating materials with a wide range of tunable mechanical properties, from soft and flexible to hard and rigid, making them ideal for applications such as medical devices, drug delivery systems, and tissue engineering scaffolds.[1][2] This document details their synthesis, mechanical and biocompatibility properties, and the experimental protocols used for their characterization.

Core Concepts of Urethane Acrylate (B77674) Chemistry

Urethane acrylates are oligomers synthesized through the reaction of an isocyanate with a polyol to form a urethane prepolymer, which is then end-capped with an acrylate or methacrylate (B99206) group.[3] This structure combines the desirable properties of polyurethanes, such as toughness, flexibility, and abrasion resistance, with the rapid, energy-efficient curing characteristics of acrylates via photopolymerization.[4]

The final properties of the cured material are highly dependent on the chemical structure of the constituent monomers. The choice of isocyanate (aliphatic or aromatic), the type and molecular weight of the polyol (e.g., polyether, polyester (B1180765), polycarbonate), and the nature of the acrylate end-group all play a crucial role in determining the mechanical performance and biocompatibility of the final 3D printed part.[5][6][7][8] For instance, aliphatic urethane acrylates are generally more resistant to discoloration from UV exposure compared to their aromatic counterparts.[1]

Synthesis of Urethane Acrylates

The synthesis of urethane acrylates is typically a two-step process. First, a polyol is reacted with a diisocyanate in excess to produce an isocyanate-terminated urethane prepolymer. In the second step, a hydroxy-functional acrylate monomer, such as 2-hydroxyethyl acrylate (HEA), is reacted with the remaining isocyanate groups to introduce the photopolymerizable acrylate functionality.

Photopolymerization

This compound resins are cured using a process called photopolymerization, which is initiated by a photoinitiator that generates free radicals upon exposure to UV or visible light. These radicals then initiate a chain reaction, leading to the rapid cross-linking of the acrylate groups and the solidification of the liquid resin into a solid, three-dimensional object.

Data Presentation: Properties of this compound Resins

The properties of this compound-based resins can be tailored by adjusting the formulation. The following tables summarize quantitative data from various studies, showcasing the influence of different this compound oligomers and other formulation components on the final material properties.

Table 1: Viscosity and Mechanical Properties of Different this compound Formulations

| Formulation ID | This compound Type | Viscosity (cP at 25°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Shore D Hardness | Reference |

| 87A | Aliphatic Hexa-acrylate | 480 | 45.3 | 1.4 | 75 | [1][2][9] |

| 88A | Aromatic Hexa-acrylate | 320 | 55.2 | 1.8 | 80 | [1][2][9] |

| 588 | Aliphatic | 620 | 48.9 | 1.5 | 78 | [1][2][9] |

| 594 | Aliphatic Triacrylate | >1000 | 38.7 | 1.1 | 72 | [1][2][9] |

| 5812 | High-Functional Aliphatic | >1000 | 52.1 | 1.7 | 82 | [1][2][9] |

| BB base | Commercial Control | 600 | 42.5 | 1.3 | 76 | [1][2][9] |

Note: The formulations in Table 1 consist of 40 wt% of the specified this compound.[1][2][9]

Table 2: Biocompatibility of this compound Resins (MTT Assay)

| Formulation ID | Cell Viability (%) | Cytotoxicity Classification | Reference |

| 87A | > 90 | Non-cytotoxic | [1][10] |

| 88A | > 85 | Non-cytotoxic | [1][10] |

| 588 | > 90 | Non-cytotoxic | [1][10] |

| 594 | > 80 | Non-cytotoxic | [1][10] |

| 5812 | > 85 | Non-cytotoxic | [1][10] |

| BB base | > 90 | Non-cytotoxic | [1][10] |

Note: Cell viability was assessed using L929 fibroblasts. A cell viability of over 70% is generally considered non-cytotoxic.[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound resins.

Synthesis of this compound Oligomers

This protocol describes a general procedure for the synthesis of a this compound oligomer.

Materials:

-

Polyol (e.g., polypropylene (B1209903) glycol, polyester diol)

-

Diisocyanate (e.g., isophorone (B1672270) diisocyanate, toluene (B28343) diisocyanate)

-

Hydroxy-functional acrylate (e.g., 2-hydroxyethyl acrylate)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate)

-

Inhibitor (e.g., hydroquinone)

-

Solvent (if necessary, e.g., toluene)

Procedure:

-

Prepolymer Formation:

-

Charge a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet with the polyol and solvent (if used).

-

Heat the mixture to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.

-

Slowly add the diisocyanate to the reactor while stirring. The molar ratio of isocyanate to hydroxyl groups is typically around 2:1.

-

Add the catalyst to the mixture.

-

Monitor the reaction progress by titrating for the isocyanate (NCO) content until it reaches the theoretical value.

-

-

Acrylate End-Capping:

-

Add the inhibitor to the reactor to prevent premature polymerization of the acrylate groups.

-

Slowly add the hydroxy-functional acrylate to the prepolymer mixture. The molar ratio of hydroxy-functional acrylate to the remaining NCO groups should be approximately 1:1.

-

Continue the reaction at the same temperature, monitoring the disappearance of the NCO peak in the FTIR spectrum (around 2270 cm⁻¹).

-

Once the reaction is complete (NCO peak is no longer detectable), cool the reactor and collect the this compound oligomer.

-

Mechanical Testing (ASTM D638)

This protocol outlines the procedure for determining the tensile properties of 3D printed this compound specimens according to the ASTM D638 standard.[11][12][13][14][15]

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Extensometer

-

Calipers for dimensional measurements

-

3D printer

Procedure:

-

Specimen Preparation:

-

Design a "dog-bone" shaped tensile specimen according to the dimensions specified in ASTM D638 (Type I, II, III, IV, or V, depending on the material's rigidity and thickness).

-

3D print the specimens using the this compound resin. It is recommended to print specimens in different orientations (e.g., XY, XZ, ZX) to assess anisotropy.

-

Post-cure the printed specimens according to the resin manufacturer's recommendations to ensure complete polymerization.

-

Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

-

-

Testing:

-

Measure the width and thickness of the gauge section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Attach the extensometer to the gauge section of the specimen.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material's properties.

-

Record the load and elongation data throughout the test.

-

-

Data Analysis:

-

From the stress-strain curve, determine the following properties:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

-

Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

-

-

In Vitro Cytotoxicity Testing (ISO 10993-5)

This protocol describes the MTT assay, a common method for evaluating the in vitro cytotoxicity of 3D printed materials based on ISO 10993-5.[16][17][18][19][20]

Materials:

-

3D printed specimens of the this compound resin

-

L929 mouse fibroblast cell line (or other appropriate cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solvent (e.g., isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Extract Preparation:

-

Sterilize the 3D printed specimens (e.g., with ethanol (B145695) and UV irradiation).

-

Incubate the specimens in cell culture medium at a specified surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to create an extract.

-

-

Cell Seeding:

-

Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Exposure to Extract:

-

Remove the existing culture medium from the wells.

-

Add different concentrations of the prepared extract to the wells. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

-

Incubate the plate for 24-72 hours at 37°C.

-

-

MTT Assay:

-

After the incubation period, remove the medium containing the extract.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Remove the MTT solution and add the MTT solvent to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the negative control.

-

A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[20]

-

Biocompatibility and Cell Signaling Pathways

The biocompatibility of this compound-based materials is a critical consideration for their use in biomedical applications. Biocompatibility is not solely determined by the absence of cytotoxicity but also by the material's interaction with the biological environment at the cellular and molecular level.

Leachable Components and Cytotoxicity

Incomplete polymerization can lead to the leaching of unreacted monomers, oligomers, and photoinitiators from the 3D printed part.[21][22][23] These leachable components can be cytotoxic and elicit an inflammatory response.[21][22][23] Therefore, thorough post-curing and washing steps are crucial to minimize the presence of residual unreacted species. The cytotoxicity of leached components is often dose-dependent, and their chemical structure plays a significant role in their biological activity.[21]

Cell-Surface Interactions and Signaling

The surface properties of a biomaterial, including its chemistry, topography, and wettability, dictate the initial interactions with proteins and cells. These interactions trigger a cascade of intracellular signaling events that influence cell behavior, such as adhesion, proliferation, differentiation, and migration.

Integrin-Mediated Signaling: Upon contact with a biomaterial surface, proteins from the surrounding biological fluid adsorb to the surface. Cells then interact with this adsorbed protein layer through transmembrane receptors called integrins. Integrin binding initiates the formation of focal adhesions, which are complex structures that link the extracellular matrix to the intracellular actin cytoskeleton. This connection serves as a mechanosensory hub, transducing signals that regulate various cellular processes.[24][25][26] Key signaling pathways activated downstream of integrin engagement include the Focal Adhesion Kinase (FAK) and the Rho family of GTPases, which are crucial for cytoskeletal organization and cell motility.[24][26]

Inflammatory Response and NF-κB Signaling: When a biomaterial is implanted, it is recognized as a foreign body by the immune system, leading to an inflammatory response. Macrophages are key players in this process. The surface properties of the urethane-based material can influence macrophage polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. The activation of pro-inflammatory pathways is often mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[27][28][29][30][31] The binding of pathogen- or material-associated molecular patterns to toll-like receptors (TLRs) on the macrophage surface can trigger a signaling cascade that leads to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[28][29][30]

Conclusion

Urethane acrylates are a highly versatile class of photopolymers for 3D printing, offering a broad spectrum of tunable mechanical properties and good biocompatibility. Their performance is intricately linked to their chemical composition, highlighting the importance of careful formulation design for specific applications in drug development and biomedical research. A thorough understanding of the synthesis, characterization, and biological interactions of these materials, as outlined in this guide, is essential for the successful development of innovative and safe medical devices and therapeutic platforms. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and scientists working in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanical Properties and Biocompatibility of this compound-Based 3D-Printed Denture Base Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polythis compound Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polythis compound Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flexural Strength and Modulus of Aromatic and Aliphatic Urethane Dimethacrylates IADR Abstract Archives [iadr.abstractarchives.com]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. radtech.org [radtech.org]

- 11. scribd.com [scribd.com]

- 12. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]

- 13. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]

- 14. Pollen AM | Mechanical Testing Protocol [pollen.am]

- 15. protolabs.com [protolabs.com]

- 16. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]

- 17. mddionline.com [mddionline.com]

- 18. mdcpp.com [mdcpp.com]

- 19. nhiso.com [nhiso.com]

- 20. blog.johner-institute.com [blog.johner-institute.com]

- 21. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Mediation of the migration of endothelial cells and fibroblasts on polyurethane nanocomposites by the activation of integrin-focal adhesion kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. um.es [um.es]

- 26. mdpi.com [mdpi.com]

- 27. Roxatidine inhibits fibrosis by inhibiting NF-κB and MAPK signaling in macrophages sensing breast implant surface materials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Modulation of Macrophage Phenotype by Biodegradable Polyurethane Nanoparticles: Possible Relation between Macrophage Polarization and Immune Response of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

Viscosity of Urethane Diacrylate Oligomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Urethane (B1682113) diacrylate (UDA) oligomers are a versatile class of thermosetting resins widely utilized in radiation-curing technology. Their application spans across coatings, adhesives, inks, and, increasingly, in the biomedical field for applications such as dental resins and 3D printing of medical devices. A critical physical property governing the processability and end-use performance of these materials is their viscosity. This guide provides a comprehensive overview of the factors influencing the viscosity of urethane diacrylate oligomers, methods for its measurement, and a summary of viscosity data for various oligomers.

Factors Influencing Viscosity

The viscosity of urethane diacrylate oligomers is a complex property influenced by a multitude of factors at the molecular level. Understanding these factors is crucial for designing and formulating UDA systems with desired rheological properties.

Molecular Weight and Architecture

A primary determinant of oligomer viscosity is its molecular weight; as the average molecular weight of the oligomer increases, so does the viscosity due to increased chain entanglement.[1] The architecture of the oligomer backbone, including the degree of branching and the presence of bulky side groups, also plays a significant role. Linear oligomers tend to have lower viscosities compared to their branched counterparts of similar molecular weight.

Chemical Composition of Building Blocks

The selection of the isocyanate and polyol precursors is fundamental in dictating the final viscosity of the urethane diacrylate oligomer.

-

Isocyanate Type: The structure of the diisocyanate component significantly impacts the viscosity. Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), generally lead to higher viscosity oligomers compared to aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI).[2] This is attributed to the rigid nature of the aromatic rings, which restricts chain mobility.

-

Polyol Type and Molecular Weight: The polyol component, which forms the "soft segment" of the oligomer, has a profound effect on viscosity. Polyether polyols typically yield lower viscosity oligomers than polyester (B1180765) polyols of comparable molecular weight due to the higher flexibility of the ether linkages. Increasing the molecular weight of the polyol generally leads to a decrease in the viscosity of the final oligomer, as it reduces the concentration of urethane linkages per unit volume.

Hydrogen Bonding

Urethane linkages (-NH-COO-) are capable of forming strong intermolecular hydrogen bonds. This physical crosslinking significantly increases the viscosity of the oligomer. The density of urethane groups along the polymer chain is a key factor; higher concentrations of urethane linkages result in more extensive hydrogen bonding and, consequently, higher viscosity. Minimizing hydrogen bonding is a strategy to formulate low-viscosity systems.[3]

Reactive Diluents

To achieve a workable viscosity for many applications, urethane diacrylate oligomers are often blended with reactive diluents.[4] These are low-viscosity monomers that copolymerize with the oligomer during curing. The extent of viscosity reduction depends on the type and concentration of the reactive diluent. Monofunctional acrylates generally provide the most significant viscosity reduction, while multifunctional acrylates, though contributing to higher crosslink density, are less effective diluents. The choice of reactive diluent can also impact the final properties of the cured material.[3]

Temperature

The viscosity of urethane diacrylate oligomers is highly dependent on temperature. As temperature increases, the viscosity decreases due to increased molecular motion and a reduction in the strength of intermolecular forces, including hydrogen bonds. This relationship is critical for processing, as heating can be employed to lower the viscosity for applications like spraying or jetting.[5]

Quantitative Viscosity Data

The following table summarizes the viscosity of various commercially available and experimentally synthesized urethane diacrylate oligomers. It is important to note that viscosity is measured under specific conditions, and direct comparison should be made with caution.

| Oligomer Name/Type | Description | Functionality | Viscosity (cP) | Temperature (°C) | Reference |

| Commercial Oligomers | |||||

| EBECRYL® 4265 | Aliphatic Urethane Acrylate | 3.4 | 800 | 23 | [6] |

| EBECRYL® 4587 | Aliphatic this compound (water emulsifiable) | 3.4 | 1,500 | 23 | [6] |

| EBECRYL® 4857 | Aliphatic this compound (tin-free) | 2 | 2,000 | 25 | [6] |

| EBECRYL® 8210 | Aliphatic this compound (OH functionality) | 3.5 | 3,750 | 25 | [6] |

| EBECRYL® 8313 | Aliphatic this compound (tin-free) | 2 | 6,000 | 25 | [6] |

| EBECRYL® 4501 | Aromatic this compound (tin-free) | 4 | 6,000 | 25 | [6] |

| SINOMER® UVU6250 | Aliphatic Polyester Based Urethane Diacrylate | 2 | 5,000 - 15,000 | 60 | [7] |

| CN991 | Aliphatic this compound | - | Lower than CN9600 | 25 | [8] |

| CN9600 | Structured Aliphatic this compound | - | Higher than CN991 | 25 | [8] |

| Experimental Formulations | |||||

| Trifunctional this compound (Control) | - | 3 | 6,290 | - | [3] |

| Trifunctional this compound + 20% HDDA | - | - | 356 | - | [3] |

| Trifunctional this compound + 40% HDDA | - | - | 76 | - | [3] |

| Trifunctional this compound + 20% LVU | - | - | 1,143 | - | [3] |

| Trifunctional this compound + 40% LVU | - | - | 395 | - | [3] |

| UA-based photopolymer resin (88A) | Aliphatic this compound | - | < 1000 | - | [9] |

| UA-based photopolymer resin (87A) | Aliphatic this compound | - | < 1000 | - | [9] |